Thevetose, L-

Beschreibung

Contextual Significance as a Deoxysugar Moiety in Complex Carbohydrates

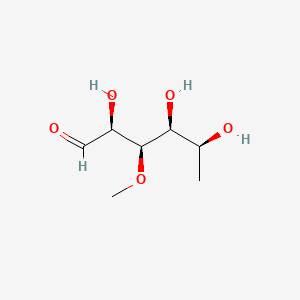

L-Thevetose is classified as a deoxysugar, a class of monosaccharides where one or more hydroxyl groups have been replaced by hydrogen atoms neu.edu.tr. Unlike 2-deoxyribose, which is ubiquitous as a DNA component, other deoxysugars, including L-thevetose, are predominantly found in plants neu.edu.tr. Specifically, L-thevetose is a 6-deoxy-3-O-methyl-L-glucose neu.edu.trmdpi.comscribd.comchemspider.com.

This deoxysugar is a characteristic and often initial sugar moiety in various natural product glycosides, particularly cardenolide glycosides found in plants of the Apocynaceae family, such as species within the genus Thevetia (e.g., Thevetia thevetioides and Thevetia neriifolia) mdpi.comijpsi.org. In these complex structures, L-thevetose is frequently found linked to an aglycone (non-sugar part) and may be followed by additional sugar units, such as glucose, forming di- or trisaccharides mdpi.com.

While the sugar moieties themselves may not directly confer the primary biological activity of the glycoside, they are crucial for several reasons. They serve as important taxonomic markers, aiding in the classification and identification of plant species mdpi.com. Furthermore, the presence of specific sugars like L-thevetose can significantly influence the potency and pharmacological profile of the parent cardiac glycoside. For instance, sugars such as rhamnose or thevetose have been observed to increase the potency of cardiotonic steroids several times over mdpi.com. L-Thevetose is a component of steroidal glycosides that contain 2-deoxysugar units nih.govcore.ac.uk. Notable natural products containing L-thevetose include cerberin (B1668401), where it appears as 2'-O-acetyl-L-thevetose, and peruvoside (B190475), as well as thevetin (B85951) A, B, and C mdpi.comijpsi.orgsci-hub.sefrim.gov.my.

Historical Perspectives on the Discovery and Characterization of L-Thevetose

The discovery and characterization of L-thevetose trace back to the mid-20th century, with significant contributions to understanding its chemical nature and occurrence. In 1945, Frèrejacque formally described L-thevetose as a hexose-methyl ether, specifically identifying it as 6-deoxy-3-O-methyl-L-glucopyranoside mdpi.com.

The isolation and characterization of L-thevetose from natural sources typically involve a series of chemical and spectroscopic techniques. Often, complex natural product glycosides are subjected to acid hydrolysis or enzymatic methods to cleave the sugar moieties from their aglycones mdpi.com. The released monosaccharides, including L-thevetose, can then be identified and characterized.

Methods for characterization include comparison of their chromatographic properties, such as Rf values, with those of reference compounds nih.gov. For example, the Rf values of D-thevetose have been determined in various solvent systems nih.gov.

Table 1: Rf Values of Selected Deoxysugars

| Deoxysugar | Rf Value (Solvent A) | Rf Value (Solvent B) |

| D-Digitoxose | 0.84 | 0.88 |

| D-Thevetose | 0.70 | 0.75 |

| L-Cymarose | 0.34 | 0.40 |

| Note: Data from interactive comparison among reference compounds nih.gov. |

Furthermore, the absolute configurations of monosaccharides like L-thevetose are determined using specific analytical methods nih.gov. Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., ¹H and ¹³C NMR) is routinely employed to elucidate the structural details of the sugar moiety, including the positions of hydroxyl and methyl groups frim.gov.my. Mass spectrometry (MS), particularly high-resolution electrospray ionization mass spectrometry (HRESI-MS), provides crucial information regarding molecular formulas and masses nih.gov. Specific rotation measurements are also a key method for confirming the identity and stereochemistry of isolated sugar components mdpi.com. For instance, D-thevetose has a reported specific rotation of +42.3, while a measured value of +40.3 was obtained in one study mdpi.com.

Table 2: Specific Rotation of D-Thevetose

| Compound | Specific Rotation ([α]D²⁵) | Solvent | Reference Value ([α]D) |

| D-Thevetose | +40.3 (c 0.4) | H₂O | +42.3 mdpi.com |

The consistent identification of L-thevetose as a characteristic sugar in various cardenolide glycosides underscores its importance in natural product chemistry and its role in defining the structural and biological properties of these complex biomolecules.

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

18546-09-3 |

|---|---|

Molekularformel |

C7H14O5 |

Molekulargewicht |

178.18 g/mol |

IUPAC-Name |

(2S,3R,4S,5S)-2,4,5-trihydroxy-3-methoxyhexanal |

InChI |

InChI=1S/C7H14O5/c1-4(9)6(11)7(12-2)5(10)3-8/h3-7,9-11H,1-2H3/t4-,5+,6-,7-/m0/s1 |

InChI-Schlüssel |

MPQBLCRFUYGBHE-VZFHVOOUSA-N |

SMILES |

CC(C(C(C(C=O)O)OC)O)O |

Isomerische SMILES |

C[C@@H]([C@@H]([C@H]([C@@H](C=O)O)OC)O)O |

Kanonische SMILES |

CC(C(C(C(C=O)O)OC)O)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Thevetose, L-; Thevetose L-form; |

Herkunft des Produkts |

United States |

Occurrence and Distribution in Phytochemical Investigations

Presence in Apocynaceae Genera

L-Thevetose is a prominent sugar moiety found in numerous cardiac glycosides within the Apocynaceae family, particularly in genera such as Thevetia and Cerbera.

L-Thevetose as a Characteristic Glycoside Unit in Thevetia Species (e.g., T. thevetioides, T. peruviana)

In Thevetia species, L-Thevetose is recognized as a characteristic initial sugar unit in their cardenolide glycosides mdpi.com.

Thevetia peruviana (syn. Cascabela thevetia) : The seeds and kernels of Thevetia peruviana are rich sources of cardioactive glycosides where L-Thevetose is a fundamental sugar component ijarbs.compharmacy180.comresearchgate.netwikipedia.org. Key glycosides identified include Thevetin (B85951) A, Thevetin B (cerebroside), Peruvoside (B190475), Neriifolin (B146818), Thevenerin (also known as Ruvoside), and Peruvosidic acid ijarbs.compharmacy180.comresearchgate.net.

Thevetin A and Thevetin B are triosides, meaning they incorporate three sugar units. Specifically, Thevetin A and Cerebroside (Thevetin B) are composed of an aglycone linked to L-Thevetose and two molecules of D-glucose ijarbs.comresearchgate.netalfa-chemistry.comcymitquimica.com.

Monosides such as Peruvoside, Neriifolin, Thevenerin, and Peruvosidic acid each contain L-Thevetose as their sole sugar unit ijarbs.comresearchgate.net.

The presence of L-Thevetose, often followed by two glucose units, is a distinctive feature of the Thevetia genus mdpi.com. Acetylated forms of L-Thevetose (L-ThevAc) are also observed in the tri-, di-, and monoglycosides found in Thevetia species mdpi.comnih.gov.

Thevetia thevetioides : This species, also belonging to the Apocynaceae family, contains cardenolide-glycosides that feature thevetose or acetyl-thevetose at the primary glycosidic position mdpi.comnih.gov. These are often followed by glucose or gentiobiose in di- or trisaccharide chains nih.gov. Research on ripe seeds of T. thevetioides has revealed the predominance of triosides, including thevetin B, thevetin C, and thevetin A, with thevetin A being a recent identification in this context nih.gov. Immature seeds of T. thevetioides present a broader profile of thirteen cardiac glycosides, encompassing monoglycosides like neriifolin and peruvosides (A, B, and C), and diglycosides such as thevebiosides (A, B, and C). These compounds in immature seeds are suggested to function as biosynthetic precursors to the more complex triosides found in mature seeds nih.gov.

The following table summarizes some of the glycosides found in Thevetia species that contain L-Thevetose:

| Glycoside Name | Aglycone | Sugar Units | Source Plant Species |

| Thevetin A | Cannogenin (B1252837) | L-Thevetose + 2 mol D-glucose | T. peruviana, T. thevetioides ijarbs.comresearchgate.netnih.gov |

| Thevetin B (Cerebroside) | Digitoxigenin (B1670572) | L-Thevetose + 2 mol D-glucose | T. peruviana, T. thevetioides ijarbs.comresearchgate.netnih.gov |

| Peruvoside | Cannogenol | L-Thevetose | T. peruviana ijarbs.comresearchgate.net |

| Neriifolin | Digitoxigenin | L-Thevetose | T. peruviana ijarbs.comresearchgate.net |

| Thevenerin (Ruvoside) | Cannogenol | L-Thevetose | T. peruviana ijarbs.comresearchgate.net |

| Peruvosidic acid | Cannogenic acid | L-Thevetose | T. peruviana ijarbs.comresearchgate.net |

Identification in Cerbera Species (e.g., Cerbera manghas)

L-Thevetose is also a key sugar component in cardiac glycosides isolated from Cerbera species.

Cerbera manghas : In Cerbera manghas, the cardiac glycoside cerberin (B1668401) is identified as an O-acetylated derivative of α-L-thevetose encyclopedia.pubsamipubco.comsci-hub.se. This α-L-thevetose is structurally defined as a derivative of L-glucose, specifically 6-deoxy-3-O-methyl-α-L-glucopyranose encyclopedia.pub. The non-acetylated form of cerberin is known as neriifolin, making cerberin synonymous with 2′-acetylneriifolin encyclopedia.pub. Another compound, 3β-O-(2'-O-acetyl-α-L-thevetosyl)-14β-hydroxy-7-en-5β-card 20(22)-enolide (also known as 7,8-dehydrocereberin), isolated from C. manghas fruit seeds, also features the 2'-O-acetyl-α-L-thevetosyl moiety samipubco.com. Furthermore, the leaves of C. manghas contain compounds like cerleaside A, which possess 2'-O-acetyl-L-thevetose as their glycosidic unit researchgate.netfrim.gov.my.

Occurrence in Cascabela thevetia Glycosides

Cascabela thevetia : This plant, which is a synonym for Thevetia peruviana, contains several cardiac glycosides, including thevetin A, thevetin B, peruvoside, neriifolin, thevetoxin, and ruvoside (B610605) wikipedia.org. As detailed in section 2.1.1, L-Thevetose is an integral sugar unit in these compounds. Thevetin A, specifically isolated from the seeds of Cascabela thevetioides (another synonym), is characterized by its unique glycoside structure, which includes L-Thevetose and two molecules of D-glucose alfa-chemistry.comcymitquimica.com.

Identification in Other Plant Families

Beyond the Apocynaceae, L-Thevetose has also been identified as a sugar component in glycosides from other plant families, notably the Euphorbiaceae and Asclepiadaceae.

Association with Pregnane (B1235032) Glycosides in Euphorbiaceae (e.g., Euphorbia falcata, Euphorbia gossypina)

The genus Euphorbia (family Euphorbiaceae) is known for producing diverse secondary metabolites, including pregnane glycosides.

Euphorbia gossypina : From the aerial parts of Euphorbia gossypina var. coccinea, several new pregnane glycosides, termed euphogossypins A–H, have been isolated nih.govmdpi.com. These compounds are C21 steroidal glycosides where the pregnane aglycone is linked to sugar chains that incorporate thevetose, along with other monosaccharides such as cymarose, digitoxose (B191001), and glucose nih.govthieme-connect.comsciprofiles.comresearchgate.net. Thevetose is recognized as one of the characteristic monosaccharides found in these pregnane glycosides nih.gov.

Euphorbia falcata : While specific detailed findings directly linking L-Thevetose to individual pregnane glycosides in Euphorbia falcata were not explicitly detailed in the provided search results, the broader research on Euphorbia species indicates that pregnane glycosides can be substituted with various sugars, including thevetose researchgate.netresearchgate.net. This suggests a general association of L-Thevetose with pregnane glycosides within the Euphorbiaceae family.

Detection in Asclepiadaceae (e.g., Cynanchum stauntonii)

L-Thevetose has also been detected in species belonging to the Asclepiadaceae family, which is known for its rich content of C21-steroids and their glycosides nih.govmdpi.com.

Cynanchum stauntonii : The roots of Cynanchum stauntonii have yielded several steroidal glycosides, including three new compounds (stauntosides L, M, and N) and a known C21 steroidal glycoside, anhydrohirundigenin monothevetoside nih.govresearchgate.net. L-Thevetose has been identified as a sugar component in these compounds, and its absolute configuration (D-thevetose) has been determined in extracts from this plant nih.govsemanticscholar.org.

Compound Names and PubChem CIDs

Presence in Bufadienolide Glycosides (e.g., from Urginea physodes)

L-Thevetose has been identified as a sugar component within bufadienolide glycosides, a class of cardiotonic steroids characterized by a six-membered lactone ring attached to the steroid nucleus. For instance, phytochemical investigations of Urginea physodes have led to the isolation of several new bufadienolide glycosides, including physodine B. Physodine B is specifically reported to contain L-thevetose alongside glucose as its sugar residues. nih.gov Bufadienolides themselves are known to be toxic, capable of affecting heart function. nih.gov

L-Thevetose as a Constituent of Specific Natural Glycosides

The integration of L-Thevetose into natural glycosides is a common theme in plant chemistry, where it forms diverse structures with various aglycones.

Role in Thevetosides and Thevetins (e.g., Thevetin A, Thevetin B, Thevebiosides)

L-Thevetose plays a crucial role in the structure of thevetosides and thevetins, which are cardiac glycosides predominantly found in Thevetia species. In the genus Thevetia, L-Thevetose typically serves as the initial sugar glycoside, often followed by one or two glucose units to form di- or trisaccharides. nih.gov

Thevetin A : This triglycoside features cannogenin as its aglycone, linked to L-Thevetose and two subsequent glucose residues. nih.gov

Thevetin B : Similar in structure to Thevetin A, Thevetin B is characterized by digitoxigenin as its aglycone, also attached to L-Thevetose and two glucose units. nih.gov Thevetin B is also known as cerberoside.

Thevetin C : This compound contains yccotligenin as its aglycone, similarly associated with L-Thevetose and two glucose residues. nih.gov

Thevebiosides : Immature seeds of Thevetia thevetioides contain diglycosides such as thevebiosides A, B, and C. These compounds possess aglycones like cannogenin, digitoxigenin, and yccotligenin, each linked to a disaccharide composed of one glucose unit and one L-Thevetose unit.

Peruvoside and Ruvoside : L-Thevetose has also been identified as a hydrolysis product of peruvoside and ruvoside, two glycosides isolated from Thevetia neriifolia. Peruvoside, for instance, is described as an α-L-thevetoside of cannogenin.

Integration into Cerberin and Tanghinin Derivatives

L-Thevetose is an integral part of the structure of cerberin and tanghinin, both of which are cardenolide glycosides found in species of Cerbera.

Cerberin : Isolated from Cerbera species such as Cerbera odollam and Cerbera manghas, cerberin is characterized as an O-acetylated derivative of α-L-thevetose. L-Thevetose itself is a derivative of L-glucose, specifically 6-deoxy-3-O-methyl-α-L-glucopyranose. Structural analysis, including methoxy (B1213986) methyl singlet resonance, indicates the glycosidic moiety of cerberin to be 2'-O-acetyl-L-thevetose.

Tanghinin : This cardenolide glycoside, found in Cerbera manghas, consists of tanghinigenin (B1261956) linked to a 2-O-acetyl-6-deoxy-3-O-methyl-alpha-L-glucopyranosyl residue (L-Thevetose) at position 3 via a glycosidic bond. nih.gov Deacetyltanghinin is another derivative that also incorporates L-Thevetose.

Formation of Mono-, Di-, and Triglycoside Structures with L-Thevetose

L-Thevetose is a versatile sugar unit that participates in the formation of various glycoside structures, ranging from monoglycosides to more complex di- and triglycosides. In Thevetia species, L-Thevetose commonly serves as the primary sugar attached to the aglycone, with additional glucose units extending the saccharide chain. nih.gov

Monoglycosides : Examples include neriifolin and peruvosides A, B, and C, which are cardiac glycosides containing a single L-Thevetose unit attached to their respective aglycones. Neriifolin, for instance, is a L-thevetoside of digitoxigenin.

Diglycosides : Thevebiosides A, B, and C are notable diglycosides that incorporate L-Thevetose alongside one glucose unit. These compounds are found in immature Thevetia thevetioides seeds.

Triglycosides : Thevetins A, B, and C represent triglycoside structures where L-Thevetose is part of a three-sugar chain, typically including two glucose units, linked to a cardenolide aglycone. nih.gov

Association with Cardenolide Aglycones (e.g., Digitoxigenin, Cannogenin, Yccotligenin, Tanghinigenin)

L-Thevetose is consistently found conjugated with a range of cardenolide aglycones, forming the biologically active cardiac glycosides. These associations highlight the importance of L-Thevetose in defining the structural diversity of these natural compounds.

Digitoxigenin : This aglycone is notably associated with L-Thevetose in compounds such as Thevetin B and neriifolin. nih.gov

Cannogenin : L-Thevetose forms glycosidic bonds with cannogenin in compounds like Thevetin A and peruvoside. nih.gov

Yccotligenin : Thevetin C contains yccotligenin as its aglycone, to which L-Thevetose is linked. nih.gov (Yccotligenin is also known by its systematic name: (3β,5β,20R)-18,20-epoxy-3,14-dihydroxycardanolide).

Tanghinigenin : In the case of tanghinin, L-Thevetose (specifically, 2-O-acetyl-6-deoxy-3-O-methyl-alpha-L-glucopyranosyl) is attached to the tanghinigenin aglycone. nih.gov

Methodologies for Isolation and Purification in Natural Product Studies

Extraction Techniques from Plant Biomass (e.g., Seeds)

The seeds of Thevetia peruviana and Thevetia thevetioides are primary sources for L-Thevetose-containing cardiac glycosides, as these compounds are more readily extracted from oil-rich seeds than from green plant tissues wikidata.org. Initial preparation often involves defatting the seed material nih.govnih.gov.

One effective method for extracting cardiac glycosides from Thevetia peruviana seeds is accelerated solvent extraction (ASE). This technique utilizes methanol (B129727) as a solvent at elevated temperatures (e.g., 120°C) and pressure (e.g., 107 Pa) over multiple cycles (e.g., three 5-minute cycles). The resulting extracts, which may show a blue coloration with the Liebermann-Burchard reaction, are then concentrated under vacuum to yield a residue, which is subsequently redissolved in warm absolute ethanol (B145695) fishersci.co.uk.

Another approach involves cold maceration of plant material, such as Thevetia peruviana leaves, in 70% aqueous methanol. After exhaustion, the solvent is evaporated to yield a crude residue. This residue is then suspended in distilled water and subjected to successive liquid-liquid fractionation using solvents of increasing polarity, including n-hexane (for defatting), methylene (B1212753) chloride, ethyl acetate (B1210297), and n-butanol saturated with water. Each solvent fraction is then evaporated under vacuum to yield respective extracts nih.gov.

Advanced Chromatographic Separation Approaches

Chromatographic methods are indispensable for separating complex mixtures of natural products and purifying L-Thevetose-containing compounds.

High-Resolution Thin-Layer Chromatography (HPTLC) is a powerful technique for the separation, characterization, and semi-quantification of compounds within complex matrices, including botanical extracts researchgate.netdsmz.de. HPTLC plates, typically composed of optimized silica (B1680970) gel 60 with smaller particle sizes, offer superior separation efficiency, sharper zones, and higher detection sensitivity compared to classical TLC researchgate.net.

In the context of L-Thevetose-containing cardiac glycosides, HPTLC has been successfully applied to profile cardenolides from Thevetia thevetioides seeds wikidata.org. Samples are usually applied as bands using an Automatic TLC Sampler (ATS4) wikidata.orgnih.gov. Effective mobile phases for separating these glycosides include:

Ethyl acetate:methanol:water (81:11:8 v/v) wikidata.org

Chloroform (B151607):methanol (8:2) nih.gov

For instance, peruvoside (B190475), a monoglycoside containing L-Thevetose, has been observed to exhibit an Rf value of 0.65 when separated using a chloroform:methanol (8:2) mobile phase, appearing as a lemon yellow band with concentrated sulfuric acid as a spraying reagent nih.gov. HPTLC allows for the comparative analysis of cardenolide profiles in different plant stages, such as mature versus immature seeds, revealing variations in glycoside concentration and diversity wikidata.org.

Preparative Thin-Layer Chromatography (Prep TLC) is a valuable and cost-effective technique for the purification and isolation of small quantities (typically milligrams to grams) of compounds, especially when dealing with reaction mixtures or natural extracts nih.govbiocrick.comlipidmaps.org. Prep TLC utilizes thicker layers of stationary phase (e.g., 250 µm to 2000 µm silica gel) on larger plates (e.g., 20 cm x 20 cm) compared to analytical TLC nih.govbiocrick.comlipidmaps.org.

The procedure involves applying the crude sample as a thin, horizontal line near the bottom of the plate. After development in an appropriate solvent system, the separated compounds are visualized, often under UV light, and marked. The silica gel containing the desired compound is then carefully scraped off the plate. The compound is subsequently eluted from the scraped silica using a polar solvent, such as methanol or ethyl acetate, typically by placing the silica in a fritted funnel and flushing it, or by sonication followed by filtration nih.govwikipedia.org. This method is particularly useful for compounds with similar retention factors that may co-elute in column chromatography lipidmaps.org.

High-Performance Liquid Chromatography (HPLC) is a highly suitable method for the pharmacopoeial analysis and quantification of cardiac glycosides, offering high sensitivity, precision, and selectivity nih.govuni.lu. It is widely employed for the identification and quantification of L-Thevetose-containing glycosides, such as thevetin (B85951) B, from plant extracts fishersci.co.uknih.gov.

HPLC systems typically utilize a reverse-phase C18 column for separation nih.govnih.gov. Mobile phases vary depending on the target compounds but commonly include mixtures of acetonitrile (B52724) (ACN) and aqueous buffers. For instance, a mobile phase of 32:68 (v/v) acetonitrile and 10 mmol/L sodium phosphate (B84403) buffer (pH 2.6) at a flow rate of 1.0 mL/min and a column temperature of 40°C has been used for glycoside analysis uni.lu. Detection is often performed using spectrophotometric methods or electrospray ionization tandem mass spectrometry (ESI-MS/MS), which allows for the identification and quantification of multiple glycosides simultaneously fishersci.co.uknih.gov. HPLC is also instrumental in analyzing the sugar components, such as L-Thevetose, after their release through hydrolysis wikipedia.orgnih.gov.

Column chromatography, particularly on silica gel, is a foundational technique for the separation and purification of chemical compounds in natural product studies wikipedia.org. Silica gel, a porous and amorphous form of silicon dioxide (SiO2), serves as the stationary phase due to its high surface area, consistent particle size distribution, and excellent adsorption capabilities wikipedia.orgnih.gov.

This method is frequently used as an initial separation step for crude plant extracts. For example, after initial extraction, fractions containing pregnane (B1235032) glycosides (which may include L-Thevetose-containing compounds) can be obtained by chromatography on a silica gel column wikipedia.org. A common solvent system for eluting compounds from silica gel columns is methylene chloride:methyl alcohol (9:1). The versatility of silica gel, available in various mesh sizes, allows for tailored separations based on the polarity and size of the compounds wikipedia.org.

High-Performance Liquid Chromatography (HPLC) for Glycoside Analysis and Quantification

Chemical and Enzymatic Methods for Sugar Moiety Release

To fully characterize L-Thevetose or its aglycone, it is often necessary to cleave the glycosidic bonds that link the sugar to the steroidal core. This can be achieved through chemical or enzymatic hydrolysis.

Acid Hydrolysis: This method involves breaking chemical bonds with the assistance of a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H2SO4). Strong acid hydrolysis is effective in removing all sugar moieties from cardiac glycosides, yielding the corresponding aglycone. For instance, acid hydrolysis of thevetin, which contains L-Thevetose, yields the aglycone cannogenin (B1252837) wikidata.org. This process is also used to release L-Thevetose itself, which can then be identified and characterized using techniques like gas chromatography (GC) by comparing its retention time with known standards wikidata.orgwikipedia.orgnih.gov.

Enzymatic Hydrolysis: Enzymes act as biological catalysts to facilitate specific chemical reactions, including the selective cleavage of glycosidic bonds. Enzymatic hydrolysis is particularly useful for targeting specific linkages, such as the β(1→4) glycosidic bonds between L-Thevetose and glucose within complex cardiac glycosides. This method can lead to the isolation of intermediate glycosides or the direct release of the sugar moiety under milder conditions than acid hydrolysis nih.gov. For example, enzymatic hydrolysis of defatted Thevetia seed kernel followed by TLC has been reported to isolate peruvoside nih.gov.

Data Tables

Table 1: HPTLC Conditions and Rf Values for Thevetia Glycosides

| Compound (Context) | Mobile Phase | Rf Value | Citation |

| Peruvoside | Chloroform:Methanol (8:2) | 0.65 | nih.gov |

| Thevetin A | Ethyl acetate:Methanol:Water (81:11:8 v/v) | ~0.02 | wikidata.org |

| Thevetin B | Ethyl acetate:Methanol:Water (81:11:8 v/v) | ~0.07 | wikidata.org |

| Thevetin C | Ethyl acetate:Methanol:Water (81:11:8 v/v) | ~0.04 | wikidata.org |

| Peruvoside A | Ethyl acetate:Methanol:Water (81:11:8 v/v) | ~0.51 | wikidata.org |

| Peruvoside C | Ethyl acetate:Methanol:Water (81:11:8 v/v) | ~0.56 | wikidata.org |

Table 2: GC Retention Times for Thevetose Isomers after Hydrolysis

| Sugar | GC Column | Column Temperature | Retention Time (min) | Citation |

| L-Thevetose | GL capillary column TC-1 (0.32 mm x 30 m) | 195 °C | 14.0 | wikipedia.org |

| D-Thevetose | GL capillary column TC-1 (0.32 mm x 30 m) | 195 °C | 15.5 | wikipedia.org |

Acid Hydrolysis for Glycoside Cleavage and Sugar Characterization

Acid hydrolysis is a common method employed for the cleavage of glycosidic bonds, including those involving L-Thevetose. mdpi.comnuph.edu.ua This process uses strong acids, such as hydrochloric acid (HCl), to break down the glycosides into their constituent sugar units and the aglycone. nuph.edu.uaresearchgate.net

Mechanism and Application: Under severe acidic conditions, all sugar moieties are typically removed, yielding the aglycone. researchgate.net For instance, in the case of Thevetin A, strong acid hydrolysis can yield cannogenin as the aglycone. nih.gov Controlled acid hydrolysis can be used to isolate intermediate glycosides. This method is particularly useful for characterizing the sugar components, including L-Thevetose, and the aglycones, which can then be analyzed by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR). mdpi.comresearchgate.net

Detailed Research Findings: Research on Thevetia peruviana (Yellow Oleander) has utilized acid hydrolysis to analyze its cardiac glycosides. Severe acid hydrolysis of polar and non-volatile thevetia glycosides has been shown to yield aglycones amenable to GC-MS analysis. researchgate.netnih.gov This approach, combined with high-resolution mass spectrometry and NMR data, has been instrumental in revealing the structures of various thevetia glycosides, including those containing L-Thevetose. researchgate.netnih.gov For example, acid hydrolysis was performed to elucidate the structure of the triose [β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl-(1→4)-6-deoxy-3-O-methyl-α-L-glucopyranosyl, or D-Glc-D-Glc-L-Thev], yielding gentiobiose (diglucose). mdpi.com A similar approach has been used for the characterization of L-Thevetose itself and thevetin acetates. mdpi.com

Table 1: Examples of Glycosides and Their Hydrolysis Products via Acid Hydrolysis

| Glycoside (Source) | Sugar Components | Aglycone | Hydrolysis Conditions (General) | Reference |

| Thevetin A (Thevetia peruviana) | L-Thevetose, 2 D-glucose | Cannogenin | Strong acid (e.g., HCl) | nih.gov |

| Thevetia glycosides | L-Thevetose, D-glucose | Various aglycones | Severe acid hydrolysis | researchgate.netnih.gov |

| Triosides (D-Glc-D-Glc-L-Thev) | L-Thevetose, 2 D-glucose | Aglycone (e.g., digitoxigenin (B1670572), cannogenin, yccotligenin) | Acid hydrolysis | mdpi.commdpi.com |

Enzymatic Hydrolysis for Selective Glycoside Cleavage

Enzymatic hydrolysis offers a more selective approach compared to acid hydrolysis for cleaving glycosidic bonds. nuph.edu.ua This method utilizes specific enzymes that target particular glycosidic linkages, allowing for the stepwise removal of sugar units from a glycoside without destroying the sugar molecules or the aglycone. nuph.edu.ua

Mechanism and Application: Enzymes present in cardioactive plants can split glycosides into free sugars and secondary glycosides containing fewer sugar units. nuph.edu.ua This selectivity is particularly advantageous when studying complex glycosides where partial hydrolysis is desired, as it can yield intermediate compounds that might be difficult to obtain via non-selective acid hydrolysis. nuph.edu.ua For instance, enzymatic hydrolysis targets β(1→4) glycosidic bonds between L-Thevetose and glucose.

Detailed Research Findings: In the context of L-Thevetose-containing cardiac glycosides, enzymatic hydrolysis has been used to selectively cleave sugar moieties. For example, thevetin can be cleaved enzymatically into neriifolin (B146818) and two moles of D-glucose. mdpi.com Under milder enzymatic conditions, thevebioside, which contains one mole of glucose, can be obtained; this compound further decomposes into neriifolin and glucose upon repeated enzymatic treatment. mdpi.com This demonstrates the stepwise nature of enzymatic hydrolysis, allowing for the isolation of different intermediate glycosides. mdpi.com A similar approach has been used to identify mono-glycosides like neriifolin, acetylneriifolin, and acetylperuvoside (B14290887) after enzymatic hydrolysis. researchgate.net

Table 2: Examples of Glycosides and Their Hydrolysis Products via Enzymatic Hydrolysis

| Glycoside | Enzyme Action | Products | Selectivity | Reference |

| Thevetin | Cleavage of β(1→4) glycosidic bonds | Neriifolin + 2 D-glucose | Selective, stepwise | mdpi.com |

| Thevetin | Milder enzymatic conditions | Thevebioside (intermediate) | Selective, stepwise | mdpi.com |

| Complex glycosides | Specific enzymes | Aglycones + specific sugar units (e.g., L-Thevetose) | Highly selective | nuph.edu.ua |

Advanced Spectroscopic and Chemical Elucidation of L Thevetose Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a powerful technique for determining the precise structure of organic compounds by analyzing the resonance frequencies and coupling patterns of atomic nuclei, primarily ¹H and ¹³C bmrb.io. For carbohydrates like L-Thevetose, NMR is essential for establishing the sugar ring size, anomeric configuration, and the positions of substituents.

One-dimensional (1D) NMR experiments, such as proton (¹H) NMR and carbon-13 (¹³C) NMR, provide fundamental insights into the chemical environment of each hydrogen and carbon atom within L-Thevetose.

¹H NMR: The ¹H NMR spectrum of L-Thevetose would exhibit distinct signals for each unique proton environment. Key features would include the anomeric proton (H-1), typically observed in the downfield region (around δ 4.5-5.5 ppm for pyranoses), and the characteristic signal for the C-6 methyl group, appearing as a doublet in the upfield region (around δ 1.0-1.5 ppm) due to coupling with H-5. The methoxy (B1213986) group at O-3 would also present a sharp singlet, usually around δ 3.5-4.0 ppm. The remaining protons on the sugar ring would appear as multiplets, with their chemical shifts and coupling constants providing information on their relative configurations and conformations researchgate.netnih.gov. For instance, the ¹H NMR spectrum of 3-O-methyl-alpha-D-glucopyranose, a related compound, shows various proton shifts, with some assigned via H-H COSY chemicalbook.com.

¹³C JMOD NMR: The ¹³C NMR spectrum reveals the number of distinct carbon environments in L-Thevetose. A J-Modulated Spin-Echo (JMOD) or Distortionless Enhancement by Polarization Transfer (DEPT) experiment is crucial for distinguishing between methyl (CH3), methylene (B1212753) (CH2), methine (CH), and quaternary (C) carbons scribd.comcognitoedu.org. For L-Thevetose, the ¹³C NMR spectrum would show seven carbon signals. The anomeric carbon (C-1) is typically observed in the downfield region (around δ 90-105 ppm) mdpi-res.com. The carbon bearing the methoxy group (C-3) and other oxygen-bearing carbons would appear further downfield compared to typical alkane carbons. The C-6 methyl carbon would resonate in the upfield region (around δ 15-25 ppm), while the O-methyl carbon would be observed around δ 55-60 ppm. The JMOD experiment would confirm the CH, CH2, and CH3 multiplicities, aiding in the assignment of each carbon signal to its specific position in the L-Thevetose structure.

Two-dimensional (2D) NMR experiments are essential for establishing through-bond and through-space correlations, providing definitive evidence for the connectivity and relative stereochemistry of L-Thevetose.

¹H-¹H COSY (COrrelation SpectroscopY): COSY experiments establish correlations between protons that are J-coupled (typically through two or three bonds) nih.gov. For L-Thevetose, a COSY spectrum would show cross-peaks between adjacent protons on the sugar ring (e.g., H-1/H-2, H-2/H-3, H-3/H-4, H-4/H-5, H-5/H-6), allowing for the sequential assignment of proton resonances around the sugar ring nih.gov. This is particularly useful for tracing the spin system of the carbohydrate.

HSQC (Heteronuclear Single Quantum Coherence): HSQC provides direct one-bond correlations between protons and their directly attached carbons nih.gov. This experiment is vital for assigning each proton signal to its corresponding carbon signal, thereby confirming the CH, CH2, and CH3 assignments obtained from 1D NMR. For L-Thevetose, the HSQC spectrum would show cross-peaks for C1-H1, C2-H2, C3-H3, C4-H4, C5-H5, and C6-H6, as well as for the O-methyl group nih.gov.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments reveal long-range correlations between protons and carbons separated by two to four bonds nih.gov. This technique is crucial for establishing inter-residue linkages in glycosides and confirming the positions of non-protonated carbons or carbons with complex ¹H environments. For L-Thevetose, HMBC correlations would be instrumental in confirming the glycosidic linkage (correlation between the anomeric proton H-1 and the aglycone carbon, or the C-4 of the next sugar unit if part of a disaccharide) and the attachment of the methyl group to the oxygen at C-3 (correlation between the O-methyl protons and C-3) nih.govtheses.fr.

NOESY (Nuclear Overhauser Effect SpectroscopY): NOESY experiments provide information about through-space correlations between protons that are spatially close, regardless of whether they are directly bonded researchgate.netnih.gov. This is particularly valuable for determining the relative stereochemistry of chiral centers and the anomeric configuration (α or β) of the sugar. For L-Thevetose, NOESY correlations would help confirm the relative orientation of substituents on the pyranose ring and the configuration at the anomeric center (C-1) nih.govtheses.fr.

1D NMR Techniques (¹H NMR, ¹³C JMOD NMR)

Mass Spectrometry (MS) for Molecular Information and Fragmentation Analysis

Mass spectrometry provides critical information about the molecular weight and elemental composition of a compound, as well as insights into its structural features through characteristic fragmentation patterns iastate.edu.

HR-ESI-MS is a soft ionization technique that typically produces protonated or deprotonated molecular ions, or adducts (e.g., [M+Na]+), with minimal fragmentation, allowing for highly accurate mass determination iastate.eduresearchgate.net. For L-Thevetose (C7H14O5), HR-ESI-MS would yield a precise molecular ion mass, such as [M+H]+ at m/z 179.0913 (calculated for C7H15O5+) or [M+Na]+ at m/z 201.0732 (calculated for C7H14O5Na+), which can be compared to the theoretical monoisotopic mass (178.084124 Da) to confirm the molecular formula chemspider.combmrb.io. This high mass accuracy is essential for distinguishing L-Thevetose from other compounds with similar nominal masses but different elemental compositions.

Q-TOF MS/MS is a powerful technique for the structural characterization of complex molecules, including glycosides containing L-Thevetose, by inducing fragmentation of selected precursor ions and analyzing the resulting product ions ncsu.edu. This provides insights into the sequence and identity of sugar units within a larger glycoside structure.

When analyzing cardiac glycosides containing L-Thevetose, Q-TOF MS/MS reveals characteristic fragmentation patterns corresponding to the loss of L-Thevetose units or fragments containing L-Thevetose mdpi.commdpi-res.com. For example, in the fragmentation of thevetosides, the following ions have been observed:

Table 1: Characteristic Q-TOF MS/MS Fragmentation Ions of Thevetosides Containing L-Thevetose mdpi.com

| Precursor Ion (Example) | Fragmentation Pathway | Observed m/z (Sodium Adduct) | Interpretation |

| Thevetin (B85951) A [M+Na]+ = 895.35 | Loss of D-Glc | 733.26 | [M - D-Glc + Na + H2O]+ |

| Trisaccharide fragment | 507.09 | [D-Glc-D-Glc-L-Thev + Na - H2O]+ | |

| Thevetin C [M+Na]+ = 897.35 | Loss of 2 Glc | 573.26 | [M - 2Glc + Na + 2H2O]+ |

| Trisaccharide fragment | 507.09 | [D-Glc-D-Glc-L-Thev + Na - H2O]+ | |

| Thevetin B [M+Na]+ = 881.35 | Trisaccharide fragment | 507.09 | [D-Glc-D-Glc-L-Thev + Na - H2O]+ |

| Thevebioside A [M+Na]+ = 733.26 | Loss of D-Glc | 571.18 | [M - Glc + Na + H2O]+ (thevemonoside) |

| Disaccharide fragment | 345.09 | [D-Glc-L-Thev + Na - H2O]+ | |

| Peruvoside (B190475) A [M+Na]+ = 571.18 | L-Thevetose fragment | 183.00 or 182.92 | [L-Thev + Na - H2O]+ |

| Peruvoside C [M+Na]+ = 573.34 | L-Thevetose fragment | 182.92 | [L-Thev + Na - H2O]+ |

These specific fragmentation ions confirm the presence of L-Thevetose as a sugar unit within the larger glycoside structure and provide clues about its position and linkage mdpi.com. The neutral loss of 178 Da (corresponding to C7H14O5) from the molecular ion or other fragment ions would directly indicate the cleavage of an L-Thevetose unit.

Fast Atom Bombardment (FAB-MS) is another soft ionization technique often used for analyzing non-volatile, thermally labile, and high molecular weight compounds, including glycosides iastate.edumiamioh.edu. FAB-MS typically produces abundant protonated or cationized molecular ions, such as [M+H]+ or [M+Na]+, making it suitable for determining the molecular weight of L-Thevetose or the glycosides containing it ncsu.educdnsciencepub.com. While FAB-MS generally results in less extensive fragmentation compared to electron ionization (EI-MS), it can still provide some characteristic fragment ions that aid in structural elucidation, particularly by revealing the sequential loss of sugar units from glycosides. For L-Thevetose, FAB-MS would primarily confirm its molecular weight, providing a crucial piece of information for its identification.

Quadrupole Time of Flight–Tandem Mass Spectrometry (Q-TOF MS/MS) for Complex Glycoside Profiling

Ancillary Spectroscopic Techniques (e.g., UV, IR)

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of molecules, providing a unique "fingerprint" that can be used to identify functional groups. uj.ac.zajasco-global.com For L-Thevetose (molecular formula C7H14O5 udel.edu), characteristic absorption bands would be expected due to the presence of hydroxyl (-OH) groups, C-O stretching vibrations from its ether linkages and ring structure, and C-H stretching and bending vibrations from its methyl and methylene groups. udel.eduadpcollege.ac.inuomustansiriyah.edu.iq

Table 1: Expected Characteristic IR Absorption Bands for L-Thevetose Functional Groups

| Functional Group | Type of Vibration | Wavenumber (cm⁻¹) | Intensity |

| O-H (Alcohol) | Stretch, H-bonded | 3200-3400 | Broad, Strong |

| C-H (Alkyl) | Stretch | 2800-3000 | Strong |

| C-O (Ether/Alcohol) | Stretch | 1000-1220 | Strong |

| CH₃ (Methyl) | Bending | 1350-1400 | Medium |

| CH₂ (Methylene) | Bending | 1400-1470 | Medium |

Note: Specific peak positions can vary depending on the molecular environment and hydrogen bonding.

IR spectroscopy has been routinely utilized in the structural elucidation of steroidal glycosides and cardenolides where L-Thevetose is a component sugar, providing evidence for the presence of hydroxyl and olefinic groups within the broader molecular architecture. journals.co.zauomustansiriyah.edu.iqcore.ac.uk

Determination of Stereochemistry and Absolute Configuration

The determination of stereochemistry and absolute configuration is a critical aspect of carbohydrate chemistry, particularly for deoxysugars like L-Thevetose, as their biological activity is highly dependent on their three-dimensional arrangement. Absolute configuration refers to the precise spatial arrangement of atoms within a chiral molecule. nist.gov

Application of D/L Nomenclature in Deoxysugar Stereochemistry

The D/L nomenclature system is a historical but still widely used convention for designating the stereochemistry of carbohydrates, including deoxysugars. journals.co.zasemanticscholar.orgaaai.org This system relates the configuration of a monosaccharide to that of D- or L-glyceraldehyde, the simplest chiral aldose. journals.co.zaaaai.orgmdpi.compharm.or.jpresearchgate.netnih.gov

In the Fischer projection of a monosaccharide, the carbonyl group (aldehyde or ketone) is conventionally placed at the top. The D or L designation is then determined by the configuration of the chiral carbon atom furthest from the carbonyl group, often referred to as the penultimate carbon. journals.co.zasemanticscholar.orgaaai.orgmdpi.compharm.or.jpresearchgate.netpharm.or.jp

If the hydroxyl (-OH) group on this penultimate chiral carbon is on the right side, the sugar is designated as a D-sugar . semanticscholar.orgaaai.orgmdpi.compharm.or.jpresearchgate.netpharm.or.jp

If the hydroxyl (-OH) group on this penultimate chiral carbon is on the left side, the sugar is designated as an L-sugar . semanticscholar.orgaaai.orgmdpi.compharm.or.jpresearchgate.netpharm.or.jp

While D-sugars are predominant in nature, L-forms of certain sugars, such as L-fucose and L-Thevetose, are also naturally occurring. mdpi.compharm.or.jp L-Thevetose is specifically described as a 6-deoxy-3-O-methyl-α-L-glucopyranose, indicating its relationship to L-glucose. jasco-global.com It is crucial to note that the D/L designation does not correlate with the direction of optical rotation (dextrorotatory (+) or levorotatory (-)). journals.co.zaaaai.orgmdpi.compharm.or.jp

Methodologies for Absolute Configuration Determination (e.g., GC analysis of derivatives)

Determining the absolute configuration of sugar residues within complex carbohydrates presents a significant challenge due to the wide variety of chemical properties among different sugars. No single method is universally applicable, often necessitating the combination of multiple analytical approaches. rroij.com

Gas Chromatography (GC) Analysis of Derivatives: High-resolution gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a widely employed and powerful method for determining the absolute configuration of monosaccharides. nih.govrroij.com This technique typically involves the chemical derivatization of the sugar to form volatile compounds that can be effectively separated and analyzed by GC.

Table 2: Common GC-MS Derivatization Methods for Sugar Analysis

| Derivative Type | Primary Application | Key Features |

| Acetylated Alditols | Monosaccharide composition | Reduces sugars to alditols, then acetylates. |

| Acetylated Methyl Glycosides | Monosaccharide composition | Forms methyl glycosides, then acetylates. |

| Partially Methylated Acetylated Alditols | Linkage pattern determination | Methylates free hydroxyls, then hydrolyzes and acetylates. |

| Acetylated Octyl/Butyl Glycosides | Absolute configuration determination | Forms octyl/butyl glycosides, then acetylates; useful for chiral analysis. nih.gov |

Other Methodologies:

X-ray Crystallography: When a pure chiral molecule can be crystallized, X-ray crystallography is often the most definitive method for determining absolute configuration. rroij.comnist.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy can be used to determine the absolute configuration of sugar residues, particularly when O-benzoyl derivatives are formed, which exhibit characteristic ellipticity bands. adpcollege.ac.innist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR is exceptional for determining relative stereochemistry, connectivity, and anomeric configuration, it generally provides relative stereochemical information. Absolute configuration often requires comparison with known compounds or additional chiral data. rroij.com

Optical Rotation (Polarimetry): Although direct and simple, measuring optical rotation lacks the sensitivity to determine absolute configuration on its own and typically requires larger quantities of pure monosaccharide. rroij.com

High-Performance Anion-Exchange Chromatography (HPAEC) with Online Polarimetric Detection: This hyphenated technique can simultaneously provide information on carbohydrate composition and the enantiomeric configuration of component sugars. rroij.com

The combination of these advanced spectroscopic and chromatographic techniques provides a comprehensive approach to the challenging task of elucidating the full structure and absolute configuration of complex deoxysugars like L-Thevetose within their natural product contexts.

Biosynthesis and Enzymatic Transformations Involving L Thevetose

Proposed Biosynthetic Pathways of L-Thevetose in Plants

The biosynthesis of L-Thevetose in plants is an integral part of the broader pathway leading to the formation of cardiac glycosides. While the complete, step-by-step enzymatic pathway specifically for L-Thevetose is still under detailed investigation, general principles of deoxy sugar and methylated sugar biosynthesis provide insights into its likely formation.

L-Thevetose is chemically defined as 6-deoxy-3-O-methyl-L-glucopyranoside mdpi.comnih.gov. This structure suggests that its biosynthesis likely originates from a glucose-derived precursor, undergoing specific modifications including deoxygenation and methylation. In general, the biosynthesis of deoxy sugars in plants and other organisms often involves nucleotide diphosphate (B83284) (NDP) sugars as activated precursors. For instance, uridine (B1682114) diphosphate glucose (UDP-glucose) is a common nucleotide sugar involved in various glycosyltransferase reactions in metabolism [PubChem CID: 8629] nih.govusda.govslideshare.netnih.gov. A key intermediate in the biosynthesis of many 2,6-dideoxyhexoses is dTDP-4-keto-6-deoxy-α-D-glucose, which is synthesized from dTDP-glucose by a dTDP-glucose-4,6-dehydratase enzyme nih.govjmb.or.kr. While the precise enzymes for L-Thevetose deoxygenation at C-6 are not explicitly characterized in the provided literature, this general mechanism for deoxy sugar formation is highly relevant.

Methylation, specifically O-methylation at the C-3 position of the glucose moiety, is another critical step in L-Thevetose formation. In biological systems, methylation reactions are catalyzed by enzymes, typically O-methyltransferases, which often utilize S-adenosylmethionine (SAM) as the methyl group donor mdpi.comwikipedia.org. Plant O-methyltransferases are known to play roles in modifying various compounds, including sugars, to affect properties like water solubility usda.govwikipedia.orgoup.com. The exact O-methyltransferase responsible for the specific methylation of the L-glucose precursor to form L-Thevetose has not been explicitly identified in the provided search results. However, the presence of the 3-O-methyl group is a defining characteristic of L-Thevetose mdpi.comnih.gov.

L-Thevetose is a characteristic initial sugar glycoside in the Thevetia genus, typically followed by two glucose units in the formation of complex cardiac glycosides mdpi.comnih.gov. This suggests a sequential glycosylation process where L-Thevetose is first attached to the aglycone, followed by the addition of further sugar units. For example, cardiac glycosides like thevetin (B85951) A, thevetin B, neriifolin (B146818), and peruvoside (B190475) all contain L-Thevetose linked to various aglycones such as cannogenin (B1252837), digitoxigenin (B1670572), and cannogenol mdpi.comresearchgate.net.

The presence of monoglycosides (e.g., neriifolin, peruvoside) and diglycosides (e.g., thevebiosides) in immature Thevetia thevetioides seeds, alongside the more complex triosides (e.g., thevetin A, B, C) in mature seeds, suggests that these simpler glycosides may serve as biosynthetic precursors to the more complex triosides mdpi.comnih.gov. This implies a stepwise addition of sugar units to the aglycone, starting with L-Thevetose. The enzymatic machinery within Thevetia seeds is capable of these complex assembly processes mdpi.com.

Precursor Utilization and Conversion Mechanisms

Glycosyltransferase Research Relevant to L-Thevetose Linkage

Glycosyltransferases (GTs) are a diverse family of enzymes crucial for attaching sugar moieties to various acceptor molecules, including aglycones in cardiac glycoside biosynthesis. Plant glycosyltransferases, particularly UDP-glycosyltransferases (UGTs), are known for their ability to diversify natural products through glycosylation nih.govrsc.orgdokumen.pub.

While the specific UGTs responsible for the direct glycosylation of aglycones with L-Thevetose in Thevetia species have not been fully characterized in the provided information, the consistent presence of L-Thevetose as the initial sugar linked to the aglycone in Thevetia cardiac glycosides strongly implicates the involvement of dedicated UGTs mdpi.comnih.gov. These enzymes would catalyze the transfer of an activated L-Thevetose (likely as a nucleotide diphosphate sugar) to the hydroxyl group of the aglycone.

Research on UGTs in related plant families, such as UGT74AN1 from Asclepias curassavica (also in Apocynaceae), demonstrates the existence of permissive glycosyltransferases capable of regiospecific steroid 3-O-glycosylation researchgate.net. This highlights the potential for similar UGTs to exist in Thevetia that specifically recognize L-Thevetose as a sugar donor and the cardiac genins as acceptor molecules at their C-3 hydroxyl group. Characterizing these specific UGTs would involve identifying their genes, expressing the enzymes, and determining their substrate specificity and kinetic properties.

Enzymatic glycosylation reactions are renowned for their high regio-, chemo-, and stereospecificity, which is often difficult to achieve through chemical synthesis rsc.org. In the context of L-Thevetose linkage, this specificity is evident in the structures of the resulting cardiac glycosides. L-Thevetose is consistently linked to the C-3 hydroxyl group of the cardenolide aglycone (e.g., digitoxigenin, cannogenin) mdpi.comresearchgate.netnih.govmdpi.com. Furthermore, the linkage to the aglycone is typically in a specific anomeric configuration (e.g., alpha-L-glucopyranoside derivative in neriifolin) nih.gov.

This precise control over the site of glycosylation on the aglycone (regiospecificity) and the stereochemical outcome of the glycosidic bond (stereospecificity) is a hallmark of enzyme-catalyzed reactions. The molecular architecture of the involved UGTs dictates this specificity, ensuring that L-Thevetose is attached at the correct position and with the correct orientation to form biologically active cardiac glycosides.

Characterization of Plant Glycosyltransferases (UGTs) Involved in Thevetose Glycosylation

Research on Enzymatic Hydrolysis and Related Mechanisms

Enzymatic hydrolysis plays a significant role in the metabolism and potential degradation of L-Thevetose-containing cardiac glycosides. This process involves specific glycosidases that cleave the glycosidic bonds, releasing the sugar moieties from the aglycone.

Thevetia seeds themselves contain enzymes capable of hydrolyzing complex cardiac glycosides. For instance, enzymes in defatted Thevetia seed powder can hydrolytically eliminate glucose residues from thevetin, leading to the production of neriifolin mdpi.com. This process specifically targets β(1→4) glycosidic bonds between L-Thevetose and glucose, or between glucose units in the oligosaccharide chain nih.gov. The formation of monoglycosides from triosides via enzymatic hydrolysis has also been observed, indicating a stepwise breakdown of the sugar chain nih.gov.

Enzymatic hydrolysis offers several advantages over chemical hydrolysis, including milder reaction conditions (low temperature, near neutral pH) and high selectivity google.comgoogle.com. This allows for the targeted cleavage of specific glycosidic bonds while preserving the integrity of the aglycone and other sensitive functionalities. While enzymatic hydrolysis is a natural process for metabolizing these compounds in plants, it is also a valuable tool in research for elucidating the structure of complex glycosides and for producing simpler, more defined derivatives. Acid hydrolysis, a non-enzymatic method, is also commonly employed in research to completely cleave all sugar moieties and identify the constituent monosaccharides and aglycones mdpi.comresearchgate.netgoogle.comnih.gov.

Synthetic Methodologies and Chemical Modifications of L Thevetose

Total Synthesis Approaches to L-Thevetose and its Analogs

The total synthesis of L-Thevetose and its derivatives has been a subject of interest in carbohydrate chemistry. An early notable synthesis of Thevetose was reported by Blindenbacher and Reichstein in 1948 drugfuture.com. More recently, synthetic strategies have been developed to produce uncommon sugars such as L-Thevetose (6-deoxy-3-O-methylglucose) and D-cymarose (2,6-dideoxy-3-O-methylallose or 2,6-dideoxy-3-O-methylaltrose) derivatives uj.ac.za.

A key approach for preparing a D-thevetose glycosyl donor involved starting from methyl D-glucopyranoside. The initial step in this synthesis was the formation of a 4,6-O-benzylidene derivative. This was followed by selective methylation of the 3-hydroxy group, achieved through a copper-mediated alkylation process. The subsequent reductive removal of the resulting bromide yielded the desired protected thevetose glycoside uj.ac.za. This methodology represents a significant advancement over previously reported synthetic routes.

Derivatization of L-Thevetose for Structural Diversification

Derivatization of L-Thevetose is commonly performed to alter its properties, facilitate its incorporation into more complex structures, or to probe its structure-activity relationships within natural products.

Acetylation is a common chemical modification of L-Thevetose, frequently observed in naturally occurring glycosides. The presence of acetylated L-Thevetose (L-ThevAc) has been identified in tri-, di-, and monoglycosides found in Thevetia species mdpi.commdpi.comresearchgate.net. For instance, cerberin (B1668401), a cardiac glycoside, is known to contain an O-acetylated derivative of α-L-thevetose wikipedia.org. Nuclear Magnetic Resonance (NMR) spectroscopy has confirmed that in certain glycosides, the L-thevetose moiety is esterified at its C-2 position, leading to compounds like 2-O-acetyl-L-thevetose researchgate.netresearchgate.net. This 2′-O-acetyl-L-thevetose is a distinctive sugar unit found in cerberin and cerleaside A researchgate.netresearchgate.net.

The synthesis of acetate (B1210297) derivatives, such as L-Thevetose Triacetate, involves the complete acetylation of the hydroxyl groups present on the sugar. L-Thevetose Triacetate has been characterized with a molecular formula of C₁₃H₂₀O₈ and a molecular weight of 304.29 g/mol . It typically forms crystals with a melting point ranging from 118-119°C drugfuture.comnih.govncats.io. Partial acetylation reactions are also employed; for example, partial acetylation of neriifolin (B146818) can yield cerberin and the isomeric neriifolin-4′-monoacetate researchgate.netresearchgate.net. Acetylthevetin B has also been identified as a primary glycoside and a precursor to cerberin researchgate.netresearchgate.net.

Table 1: Properties of L-Thevetose and its Acetate Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | PubChem CID |

| L-Thevetose | C₇H₁₄O₅ | 178.18 | 128-130 | N/A* |

| L-Thevetose Triacetate | C₁₃H₂₀O₈ | 304.29 | 118-119 | 90479135 |

L-Thevetose is chemically defined as 6-deoxy-3-O-methyl-L-glucose, indicating that a methyl group is inherently present at the 3-O position of its glucose backbone neu.edu.trmdpi.comdrugfuture.com. Therefore, studies involving "methylation" of L-Thevetose would typically focus on introducing additional methyl groups at other available hydroxyl positions (e.g., C-2 or C-4). Conversely, "demethylation studies" would involve the selective removal of this characteristic 3-O-methyl group, leading to a hypothetical α-L-3-Demethyl-Thevetose (6-deoxy-L-glucose). While the general concept of methylation and demethylation is common in carbohydrate chemistry, specific detailed research findings on the targeted demethylation of L-Thevetose to yield α-L-3-Demethyl-Thevetose are not extensively documented in readily available literature, beyond the inherent 3-O-methylation that defines L-Thevetose itself.

Acetylation and Synthesis of Acetate Derivatives (e.g., L-Thevetose Triacetate, 2-O-Acetyl-L-Thevetose)

Strategies for Incorporating L-Thevetose into Complex Glycoside Structures

L-Thevetose is a prominent sugar moiety in a wide array of natural cardiac glycosides, particularly those derived from Thevetia species. Its incorporation into these complex structures typically involves a glycosidic bond, most commonly at the C-3 position of the steroidal aglycone backbone researchgate.netresearchgate.net.

In many cardiac glycosides, L-Thevetose serves as the initial sugar unit directly attached to the aglycone. For instance, in the trisaccharides thevetin (B85951) A, B, and C, L-Thevetose is the first sugar, often followed by two glucose units mdpi.commdpi.comresearchgate.netsips.org.inresearchgate.net. In monoglycosides such as peruvoside (B190475) A, B, and C, L-Thevetose is the sole sugar directly linked to the aglycone mdpi.comsips.org.in. The glycoside patterns observed in Thevetia species frequently feature either thevetose or its acetylated form, acetyl-thevetose, at this crucial initial position researchgate.netresearchgate.net. The sugar moiety, including L-Thevetose, significantly influences the ionization behavior during mass spectrometry of these complex glycosides, highlighting its impact on their physicochemical properties .

Stereocontrolled Glycosylation in the Synthesis of L-Thevetose-Containing Glycosides

The synthesis of L-Thevetose-containing glycosides demands highly stereocontrolled glycosylation methodologies due to the inherent stereospecificity of the sugar moiety . Achieving precise control over the anomeric configuration (α or β) of the newly formed glycosidic bond is paramount.

Strategies employed in stereocontrolled glycosylation include careful donor design. For example, the use of bulky protecting groups, such as 4-O-TBDPS (tert-butyldiphenylsilyl) groups, can enhance β-selectivity by sterically hindering the α-face of the oxycarbenium intermediate during the glycosylation reaction . Reaction conditions also play a critical role; employing catalysts like Ph₃PAuOTf (triphenylphosphine gold(I) triflate) in solvents like chloroform (B151607) at low temperatures (e.g., -40°C) has been shown to achieve high β/α ratios in glycosylation reactions involving similar deoxy sugars . Furthermore, specific protecting group strategies, such as the use of 2-(diphenylphosphinoyl)acetyl (DPPA) groups for axial 4-OH protection, can be utilized to enforce β-glycosylation in the synthesis of related glycosides . These methods are essential for overcoming the challenges posed by the stereochemical complexity of L-Thevetose and its incorporation into biologically relevant glycoside structures.

Table 2: Key Glycosylation Strategies for Deoxy Sugars (Relevant to L-Thevetose Analogs)

| Strategy | Protecting Group/Catalyst | Conditions | Outcome/Effect | Citation |

| Donor Design | Bulky 4-O-TBDPS groups | N/A | Enhances β-selectivity by shielding α-face | |

| Reaction Catalyst | Ph₃PAuOTf | CHCl₃, -40°C | Achieves high β/α ratios (e.g., up to 3.9:1) | |

| Protecting Group | 2-(diphenylphosphinoyl)acetyl (DPPA) | Enforces β-glycosylation (for axial 4-OH) | Enforces β-glycosylation in related diginosides |

Advanced Studies on Glycosidic Linkages and Carbohydrate Architecture of L Thevetose Containing Molecules

Elucidation of Specific Glycosidic Linkages Involving L-Thevetose (e.g., (1→4), (1→6) linkages to other sugars or aglycones)

L-Thevetose plays a crucial role in the structural diversity and biological activity of many glycosides through its specific glycosidic linkages. In cardiac glycosides, L-Thevetose is often the initial sugar unit directly linked to the aglycone (non-sugar portion) mdpi.compharmacy180.comresearchgate.net. This linkage typically occurs via an O-glycosidic bond, where the anomeric carbon of L-Thevetose connects to a hydroxyl group, most commonly at the C3-OH position of the steroidal aglycone backbone mdpi.com.

Research has elucidated various glycosidic linkages involving L-Thevetose within oligosaccharide chains. For instance, in the triose structure of certain Thevetia species cardiac glycosides, L-Thevetose is part of a β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl-(1→4)-6-deoxy-3-O-methyl-α-L-glucopyranosyl chain mdpi.commdpi.com. This indicates a (1→4) linkage between L-Thevetose and the subsequent glucose unit, and a (1→6) linkage between two glucose units.

Specific examples of L-Thevetose linkages identified in natural products include:

Linkage to Aglycones: L-Thevetose is commonly linked to the C3-OH group of cardenolide aglycones such as digitoxigenin (B1670572), cannogenin (B1252837), and yccotligenin, forming compounds like neriifolin (B146818), peruvoside (B190475), and thevetins mdpi.compharmacy180.comresearchgate.netsips.org.in.

Inter-sugar Linkages: In disaccharide and trisaccharide units, L-Thevetose can form linkages with other sugar moieties. For example, thevebiosides, diglycosides found in Thevetia species, consist of one glucose unit and one L-Thevetose unit linked to an aglycone mdpi.com. The precise inter-sugar linkage (e.g., (1→4) or (1→6)) depends on the specific glycoside structure. In some cases, L-Thevetose has been observed to link to the C-4 of a digitoxose (B191001) unit pharm.or.jp.

The table below summarizes some identified glycosidic linkages involving L-Thevetose:

| Glycoside Type | Aglycone | Sugar Sequence (L-Thevetose position) | Linkage Type | References |

| Thevetin (B85951) (Triose) | Digitoxigenin, Cannogenin, Yccotligenin | L-Thevetose-Glc-Glc (initial sugar) | (1→4) between L-Thevetose and first Glc; (1→6) between two Glc units | mdpi.commdpi.com |

| Peruvoside | Cannogenol, Yccotligenin | L-Thevetose (monoside) | O-glycosidic to C3-OH of aglycone | pharmacy180.comsips.org.in |

| Neriifolin | Digitoxigenin | L-Thevetose (monoside) | O-glycosidic to C3-OH of aglycone | pharmacy180.comsips.org.in |

| Thevebiosides | Cannogenin, Digitoxigenin, Yccotligenin | Glc-L-Thevetose (disaccharide) | O-glycosidic to aglycone; inter-sugar linkage exists | mdpi.com |

| Cynaphylloside E | Cynaphyllogenin | Cymarose-Thevetose-Digitoxose (terminal) | L-Thevetose linked to C-4 of Digitoxose | pharm.or.jp |

| Acetylated Glycosides | Various | L-Thevetose (acetylated at C-2) | Esterification at C-2 of L-Thevetose | researchgate.netresearchgate.netresearchgate.net |

| Polyoxypregnane Glycoside | Pregnane (B1235032) moiety | D-Thevetose-D-allomethylose | α-glycosidic linkage | thescipub.com |

Role of L-Thevetose in Oligosaccharide Chain Formation and Sequence (e.g., as a terminal or internal sugar unit)

Terminal Sugar Unit: While often found as the initial sugar, L-Thevetose can also act as a terminal sugar unit in some oligosaccharide chains. For instance, in cynaphylloside E, L-Thevetose is identified as a terminal β-thevetose unit within a cymarose-thevetose-digitoxose sequence pharm.or.jp. Similarly, in certain quadrangulosides, thevetose has been deduced as a non-terminal sugar unit, followed by a terminal glucopyranose rsc.org.

Internal Sugar Unit: L-Thevetose can also be an internal sugar unit, forming linkages with both the aglycone (or a preceding sugar) and a subsequent sugar. The trisaccharide group in Thevetia cardiac glycosides, for instance, involves L-Thevetose as an internal unit within the β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl-(1→4)-6-deoxy-3-O-methyl-α-L-glucopyranosyl chain, linking to glucose via a (1→4) bond mdpi.commdpi.com.

Influence on Glycoside Properties: The specific arrangement and sequence of sugars, including L-Thevetose, significantly impact the solubility and absorption rates of glycosides ebin.pub. The presence of an acetyl group on L-Thevetose (L-ThevAc) can also affect the lipophilic character and kinetics of the entire glycoside mdpi.comdokumen.pub.

The table below illustrates the role of L-Thevetose in various oligosaccharide sequences:

| Glycoside | L-Thevetose Position | Other Sugar Units | Aglycone | References |

| Thevetin | Initial (proximal) | Two Glucose units | Digitoxigenin, Cannogenin, Yccotligenin | mdpi.comresearchgate.net |

| Thevebiosides | Initial (proximal) | One Glucose unit | Cannogenin, Digitoxigenin, Yccotligenin | mdpi.com |

| Peruvoside | Monosaccharide (proximal) | None | Cannogenol, Yccotligenin | pharmacy180.comsips.org.in |

| Neriifolin | Monosaccharide (proximal) | None | Digitoxigenin | pharmacy180.comsips.org.in |

| Cynaphylloside E | Terminal | Cymarose, Digitoxose | Cynaphyllogenin | pharm.or.jp |

| Quadranguloside D | Internal | Two Cymarose, one Glucopyranose | 12β-O-benzoyl-3β,12β,14β,20-tetrahydroxy-pregn-5-ene | rsc.org |

Conformational Analysis of L-Thevetose within Glycoside Structures

Studies utilizing 1D and 2D NMR techniques, such as ¹H-NMR, ¹³C-NMR, HSQC, and HMBC, are instrumental in determining the specific linkages and the anomeric configuration (α or β) of L-Thevetose within glycosides pharm.or.jpthescipub.comrsc.orgresearchgate.net. For instance, the coupling constants of anomeric protons in ¹H-NMR spectra provide insights into the anomeric configuration, with small coupling constants often indicating an α-glycosidic linkage and larger ones a β-linkage thescipub.comrsc.org.

Key findings from conformational analyses involving L-Thevetose include:

Anomeric Configuration: In certain polyoxypregnane glycosides, D-thevetose has been found to be linked through an α-glycosidic linkage, with its conformation identified as 4C1 thescipub.com. Similarly, in some cardiac glycosides, the α-orientation of L-Thevetose has been deduced from ¹³C NMR chemical shifts researchgate.net. However, in other contexts, L-Thevetose has been assigned β-conformations based on coupling constants pharm.or.jprsc.org.

Interdisciplinary Approaches in Carbohydrate Chemistry and Glycoscience Relevant to L-Thevetose

The study of L-Thevetose and its role in glycosidic structures benefits significantly from interdisciplinary approaches, combining synthetic chemistry, analytical techniques, molecular biology, and computational methods.

Chemo-enzymatic Synthesis: Enzymatic glycosylation is an efficient approach for the chemical structure diversification of natural products, including those containing L-Thevetose researchgate.net. This involves using carbohydrate-active enzymes (CAZymes) or glycosyltransferases to synthesize new glycosides or modify existing ones with L-Thevetose or its derivatives researchgate.netgoogle.com. Such methods offer stereoselective synthesis, which is challenging with purely chemical approaches researchgate.net.

Spectroscopic Techniques: Advanced spectroscopic methods, particularly high-resolution NMR (¹H, ¹³C, 2D NMR like COSY, HSQC, HMBC) and mass spectrometry (HR-ESI-MS, Q-TOF MS/MS), are indispensable for the structural elucidation and conformational analysis of L-Thevetose-containing molecules mdpi.compharm.or.jpresearchgate.netresearchgate.netresearchgate.netthescipub.comrsc.orgresearchgate.netmdpi.com. These techniques provide detailed information on atomic connectivity, stereochemistry, and molecular weight, crucial for confirming novel structures or confirming known ones.

Molecular Modeling and Computational Chemistry: While not explicitly detailed in the provided search results for L-Thevetose, computational chemistry and molecular modeling are widely used in carbohydrate chemistry to predict and analyze the conformational preferences of sugars and glycosidic linkages. These methods can complement experimental NMR data by providing theoretical insights into stable conformations and dynamics, aiding in the full understanding of L-Thevetose's behavior within complex glycosides.

Phytochemistry and Natural Product Isolation: The initial discovery and isolation of L-Thevetose-containing compounds heavily rely on phytochemical investigations of plants, especially those known to produce cardiac glycosides like Thevetia and Cynanchum species mdpi.compharmacy180.comresearchgate.netpharm.or.jpresearchgate.netresearchgate.net. Techniques such as High-Performance Thin-Layer Chromatography (HPTLC) and High-Performance Liquid Chromatography (HPLC) are used for extraction, purification, and characterization of these compounds mdpi.comresearchgate.net.

Glycobiology and Structure-Activity Relationships (SAR): Understanding the biological roles of L-Thevetose-containing glycosides, particularly their interactions with biological targets, is a major interdisciplinary area. Although the prompt strictly excludes dosage/administration and safety profiles, the study of how the sugar moiety (including L-Thevetose) influences the pharmacokinetics and pharmacodynamics of the aglycone falls under SAR, which is a key aspect of glycoscience ebin.pubdokumen.pub.

These interdisciplinary efforts are vital for advancing the understanding of L-Thevetose's chemical properties, its biosynthesis, and its functional implications in various natural products.

Ecological and Metabolic Context Within Plant Biology

L-Thevetose as a Component of Plant Secondary Metabolites and its Biosynthetic Regulation

L-Thevetose, a 6-deoxy-3-O-methyl-L-glucose, serves as a characteristic sugar moiety within a class of plant secondary metabolites known as cardiac glycosides, specifically cardenolides mdpi.comdergipark.org.tr. These compounds are steroidal glycosides that exert potent effects on the heart muscle, primarily by inhibiting the Na+/K+-ATPase pump mdpi.comdergipark.org.tr. Plants synthesize these compounds often as a defense mechanism against herbivores dergipark.org.tr.

In the genus Thevetia (now often referred to as Cascabela thevetia), L-Thevetose is typically the initial sugar glycosidically linked to the C3-OH group of the steroid backbone (aglycone) mdpi.comdergipark.org.tr. This forms monoglycosides such as Neriifolin (B146818) and Peruvoside (B190475). Subsequent enzymatic additions of glucose units lead to the formation of more complex di- and trisaccharides, including Thevetin (B85951) A and Thevetin B mdpi.commdpi.com. For instance, Peruvoside consists of the aglycone cannogenin (B1252837) and the monosaccharide L-Thevetose, while Neriifolin contains digitoxigenin (B1670572) and L-Thevetose mdpi.com.

The biosynthesis of plant secondary metabolites, including cardiac glycosides containing L-Thevetose, is a complex process regulated at multiple molecular levels. This regulation involves dynamic networks of activators and repressors that respond to various internal and external signals maxapress.com. Transcriptional factors play a significant role in fine-tuning the timing, amplitude, and tissue-specific expression of genes involved in these biosynthetic pathways maxapress.comijpsr.comrjpharmacognosy.ir. While the complete biosynthetic pathway of L-Thevetose itself is not fully elucidated, its incorporation into cardiac glycosides is mediated by glycosyltransferases, enzymes responsible for attaching sugar moieties to the aglycone core dergipark.org.tr. The presence of monoglycosides in immature seeds, which then progress to more complex triosides in mature seeds, suggests a sequential enzymatic process of sugar addition during development mdpi.commdpi.com.

Factors Influencing L-Thevetose and Glycoside Production in Plant Systems

The production and accumulation of L-Thevetose-containing cardiac glycosides in plants are influenced by a variety of factors, including developmental stage and environmental stimuli.

Developmental Stage: The developmental stage of a plant significantly impacts the profile and concentration of cardiac glycosides. In Thevetia thevetioides, immature seeds exhibit a higher diversity and concentration of cardiac glycosides compared to mature seeds mdpi.comcore.ac.uk. This includes a greater abundance of monoglycosides, such as peruvoside A, B, and C, which incorporate L-Thevetose as their sugar component. These monoglycosides are considered biosynthetic precursors to the more complex triosides (e.g., Thevetin A and B) that become predominant in mature seeds mdpi.commdpi.com.

The following table illustrates the general trend observed in Thevetia thevetioides seeds:

| Seed Maturity Stage | Predominant Glycoside Type | Key L-Thevetose Containing Glycosides | Role in Biosynthesis |

| Immature Seeds | Monoglycosides | Peruvoside A, B, C; Neriifolin | Biosynthetic precursors mdpi.commdpi.com |

| Mature Seeds | Triosides | Thevetin A, Thevetin B | Final accumulated products mdpi.commdpi.com |

Environmental Stimuli: Environmental factors play a crucial role in modulating the biosynthesis and accumulation of plant secondary metabolites, including cardiac glycosides. These factors can alter the plant's physiological processes and chemical composition ajol.infochemspider.com.

Temperature: Temperature fluctuations can modulate secondary metabolite synthesis, with certain compounds being more abundant under specific temperature regimes. Cold shock, for instance, has been shown to significantly increase cardiac glycoside production in Digitalis lanata chembk.com. The content of cardiac glycosides in Thevetia peruviana can vary with ecological factors, which include temperature.

Water Stress (Drought/Flooding): Water availability is a critical factor; drought stress, for example, can induce the synthesis of secondary metabolites involved in osmotic regulation and antioxidant defense chemspider.com. Thevetia peruviana is known to be drought tolerant, suggesting its metabolic pathways are adapted to such conditions, which could influence glycoside production.

Nutrient Availability: Soil composition affects nutrient availability, which in turn influences secondary metabolite biosynthesis. The absence of certain minerals in the media has been reported to affect cardenolide production in tissue cultures.

Biotic Stress: Biotic factors such as herbivore attacks or pathogen infections can trigger the production of defense-related secondary metabolites as part of a plant's stress response ijpsr.com.

Chemotaxonomic Significance of L-Thevetose in Plant Classification

Chemotaxonomy is a field of plant classification that relies on the chemical similarity of taxa, using the presence or absence, or even the quantity, of specific chemical constituents to infer phylogenetic relationships. L-Thevetose holds significant chemotaxonomic value, particularly among plants that produce cardiac glycosides.

As a 6-deoxy hexose, L-Thevetose is considered a rare sugar, and its occurrence in the form of a methyl ether is often restricted to particular plant families dergipark.org.tr. Its presence or absence can therefore be a useful marker in phylogenetic studies. For instance, L-Thevetose and D-digitalose are specifically mentioned as cardiotonic sugars used in chemotaxonomy.